molecular formula C6H6ClNO2 B13129117 3-Chloro-6-(hydroxymethyl)pyridin-2(1H)-one

3-Chloro-6-(hydroxymethyl)pyridin-2(1H)-one

Katalognummer: B13129117
Molekulargewicht: 159.57 g/mol
InChI-Schlüssel: HUJDCNLZSGVHTL-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-Chloro-6-(hydroxymethyl)pyridin-2(1H)-one is a chemical compound that belongs to the class of pyridinones Pyridinones are heterocyclic compounds containing a pyridine ring with a ketone group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-6-(hydroxymethyl)pyridin-2(1H)-one can be achieved through several synthetic routes. One common method involves the chlorination of 6-(hydroxymethyl)pyridin-2(1H)-one using thionyl chloride or phosphorus oxychloride under controlled conditions. The reaction typically requires a solvent such as dichloromethane or chloroform and is carried out at low temperatures to prevent decomposition of the product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.

Analyse Chemischer Reaktionen

Types of Reactions

3-Chloro-6-(hydroxymethyl)pyridin-2(1H)-one undergoes various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced to 3-chloro-6-(methyl)pyridin-2(1H)-one using reducing agents like lithium aluminum hydride.

    Substitution: The chlorine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium at room temperature.

    Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.

    Substitution: Nucleophiles such as amines in the presence of a base like sodium hydroxide at elevated temperatures.

Major Products Formed

    Oxidation: 3-Chloro-6-(carboxymethyl)pyridin-2(1H)-one.

    Reduction: 3-Chloro-6-(methyl)pyridin-2(1H)-one.

    Substitution: 3-(Substituted)-6-(hydroxymethyl)pyridin-2(1H)-one derivatives.

Wissenschaftliche Forschungsanwendungen

3-Chloro-6-(hydroxymethyl)pyridin-2(1H)-one has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and pharmaceuticals.

Wirkmechanismus

The mechanism of action of 3-Chloro-6-(hydroxymethyl)pyridin-2(1H)-one involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic activity. The exact pathways and molecular targets can vary depending on the specific application and context.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    3-Chloropyridine: A simpler analog with a chlorine atom on the pyridine ring.

    6-Hydroxymethylpyridin-2(1H)-one: Lacks the chlorine atom but has similar structural features.

    3-Bromopyridine: Similar to 3-chloropyridine but with a bromine atom instead of chlorine.

Uniqueness

3-Chloro-6-(hydroxymethyl)pyridin-2(1H)-one is unique due to the presence of both a chlorine atom and a hydroxymethyl group on the pyridinone ring. This combination of functional groups imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various applications.

Eigenschaften

Molekularformel

C6H6ClNO2

Molekulargewicht

159.57 g/mol

IUPAC-Name

3-chloro-6-(hydroxymethyl)-1H-pyridin-2-one

InChI

InChI=1S/C6H6ClNO2/c7-5-2-1-4(3-9)8-6(5)10/h1-2,9H,3H2,(H,8,10)

InChI-Schlüssel

HUJDCNLZSGVHTL-UHFFFAOYSA-N

Kanonische SMILES

C1=C(NC(=O)C(=C1)Cl)CO

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.